Propanoic acid, 2-butoxy-, (S)-
Description
Propanoic acid, 2-butoxy-, (S)- is a chiral carboxylic acid derivative characterized by a butoxy (-OC₄H₉) substituent at the second carbon of the propanoic acid backbone and an (S)-configuration at the stereogenic center.
Properties
CAS No. |
104631-62-1 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(2S)-2-butoxypropanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-10-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m0/s1 |
InChI Key |
LXSVWFRZICUOLU-LURJTMIESA-N |
SMILES |
CCCCOC(C)C(=O)O |
Isomeric SMILES |
CCCCO[C@@H](C)C(=O)O |
Canonical SMILES |
CCCCOC(C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Branching vs. Ether Substituents :
- 2-Methylpropanoic acid (Isobutyric acid): This branched isomer () has a lower molecular weight (88.11 g/mol) and higher volatility compared to 2-butoxypropanoic acid. Its boiling point is 154°C, whereas the butoxy group in the target compound would increase molecular weight and likely elevate the boiling point due to increased van der Waals interactions .
- 2-Hydroxypropanoic acid (Lactic acid): The hydroxyl group enhances hydrogen bonding, increasing water solubility (miscible in water). In contrast, the hydrophobic butoxy group in 2-butoxypropanoic acid would reduce aqueous solubility, making it more suitable for lipid-rich environments .
Table 1: Substituent Impact on Key Properties
*Estimated based on homologous series.
Chemical Reactivity and Stability
- Esterification and Polymerization: Plasma polymerization of propanoic acid () retains ~65% carboxylic acid functionality at low power (1 W). The butoxy group’s steric bulk might hinder polymerization efficiency but increase the polymer’s hydrophobicity .
- Acid Stability: Compared to 2-hydroxypropanoic acid esters (), the ether linkage in 2-butoxypropanoic acid is less prone to hydrolysis under acidic conditions, suggesting better stability in formulations .
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